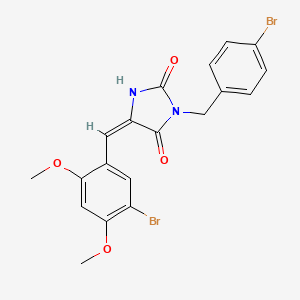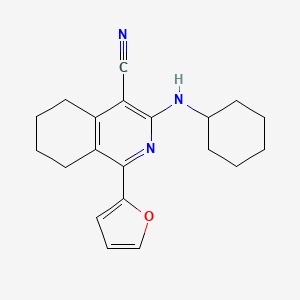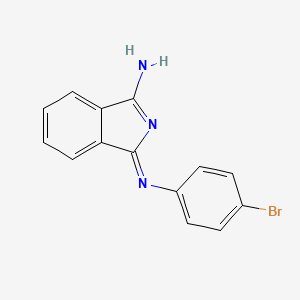
(5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-bromobencilo)-5-(5-bromo-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona es un compuesto orgánico sintético caracterizado por su estructura única, que incluye átomos de bromo y grupos metoxi unidos a un núcleo de bencilideno imidazolidina-2,4-diona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5E)-3-(4-bromobencilo)-5-(5-bromo-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona típicamente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de imidazolidina-2,4-diona: Esto se puede lograr haciendo reaccionar glicina o sus derivados con urea en condiciones ácidas.
Introducción del grupo bromobencilo: El núcleo de imidazolidina-2,4-diona se hace reaccionar entonces con cloruro de 4-bromobencilo en presencia de una base como el carbonato de potasio.
Formación del grupo bencilideno: El paso final implica la condensación del producto intermedio con 5-bromo-2,4-dimetoxi-benzaldehído en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y los reactores automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de imidazolidina-2,4-diona, convirtiéndola potencialmente en derivados de imidazolidina.
Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de imidazolidina.
Sustitución: Varios derivados de imidazolidina-2,4-diona sustituidos.
Química:
- Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
- Se estudia por su reactividad y su potencial como catalizador en reacciones orgánicas.
Biología:
- Se investiga por su potencial como agente antimicrobiano debido a la presencia de átomos de bromo.
- Se explora por sus interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina:
- Posibles aplicaciones en el desarrollo de fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
- Se estudia por su capacidad para modular las vías biológicas y los objetivos moleculares.
Industria:
- Se utiliza en el desarrollo de productos químicos y materiales especiales.
- Posibles aplicaciones en la producción de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-(4-bromobencilo)-5-(5-bromo-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona implica su interacción con objetivos y vías moleculares específicas. Los átomos de bromo y los grupos metoxi juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad. En aplicaciones antimicrobianas, puede interrumpir la integridad de la membrana celular o inhibir enzimas esenciales, lo que lleva a la muerte celular.
Compuestos similares:
(5E)-3-(4-clorobencilo)-5-(5-cloro-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona: Estructura similar pero con átomos de cloro en lugar de bromo.
(5E)-3-(4-metilbencilo)-5-(5-metil-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona: Estructura similar pero con grupos metilo en lugar de bromo.
Singularidad:
- La presencia de átomos de bromo en (5E)-3-(4-bromobencilo)-5-(5-bromo-2,4-dimetoxi-bencilideno)imidazolidina-2,4-diona confiere reactividad y actividad biológica únicas en comparación con sus análogos de cloro y metilo.
- Los grupos metoxi mejoran su solubilidad y sus posibles interacciones con los objetivos biológicos.
Comparación Con Compuestos Similares
(5E)-3-(4-chlorobenzyl)-5-(5-chloro-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with chlorine atoms instead of bromine.
(5E)-3-(4-methylbenzyl)-5-(5-methyl-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with methyl groups instead of bromine.
Uniqueness:
- The presence of bromine atoms in (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione imparts unique reactivity and biological activity compared to its chlorine and methyl analogs.
- The methoxy groups enhance its solubility and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C19H16Br2N2O4 |
|---|---|
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16Br2N2O4/c1-26-16-9-17(27-2)14(21)7-12(16)8-15-18(24)23(19(25)22-15)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |
Clave InChI |
JJIQCZGNPYZKKJ-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)
![5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)
![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619807.png)

![2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11619816.png)
![Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)

![[11-(3-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11619844.png)
![5,7-Diethyl-2-(2-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11619846.png)
